![molecular formula C22H18N2O B388363 (4Z)-3-METHYL-1-(4-METHYLPHENYL)-4-[(NAPHTHALEN-1-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B388363.png)
(4Z)-3-METHYL-1-(4-METHYLPHENYL)-4-[(NAPHTHALEN-1-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-3-METHYL-1-(4-METHYLPHENYL)-4-[(NAPHTHALEN-1-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound belonging to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with a naphthylmethylidene group and a methylphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-METHYL-1-(4-METHYLPHENYL)-4-[(NAPHTHALEN-1-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the following steps:
-
Formation of the Pyrazolone Core: : The initial step involves the synthesis of the pyrazolone core. This can be achieved through the reaction of ethyl acetoacetate with hydrazine hydrate, forming 3-methyl-1H-pyrazol-5-one.
-
Substitution with Methylphenyl Group: : The next step involves the introduction of the 4-methylphenyl group. This can be accomplished via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Formation of the Naphthylmethylidene Group: : The final step is the condensation of the intermediate with 1-naphthaldehyde under basic conditions to form the (Z)-1-(1-naphthyl)methylidene group. This step typically uses a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or aldehydes.
-
Reduction: : Reduction reactions can target the naphthylmethylidene group, converting it to a naphthylmethyl group.
-
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of naphthylmethyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly targeting enzymes involved in inflammatory pathways. This makes it a candidate for the development of anti-inflammatory drugs.
Medicine
The compound and its derivatives are explored for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. Research is ongoing to understand its potential therapeutic applications.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes. Its unique electronic properties make it suitable for applications in optoelectronics and photonics.
Mechanism of Action
The mechanism of action of (4Z)-3-METHYL-1-(4-METHYLPHENYL)-4-[(NAPHTHALEN-1-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
4-methyl-1-phenyl-3-pyrazolone: Similar structure but lacks the naphthylmethylidene group.
1-(4-methylphenyl)-3-methyl-4-[(Z)-1-phenylmethylidene]-1H-pyrazol-5-one: Similar but with a phenyl group instead of a naphthyl group.
Uniqueness
The presence of the naphthylmethylidene group in (4Z)-3-METHYL-1-(4-METHYLPHENYL)-4-[(NAPHTHALEN-1-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE imparts unique electronic and steric properties, enhancing its reactivity and potential applications compared to its analogs. This makes it a valuable compound for specialized applications in various fields.
Properties
Molecular Formula |
C22H18N2O |
|---|---|
Molecular Weight |
326.4g/mol |
IUPAC Name |
(4Z)-5-methyl-2-(4-methylphenyl)-4-(naphthalen-1-ylmethylidene)pyrazol-3-one |
InChI |
InChI=1S/C22H18N2O/c1-15-10-12-19(13-11-15)24-22(25)21(16(2)23-24)14-18-8-5-7-17-6-3-4-9-20(17)18/h3-14H,1-2H3/b21-14- |
InChI Key |
SZEWUTPPHYLRMC-STZFKDTASA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)C(=N2)C |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC4=CC=CC=C43)/C(=N2)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)C(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




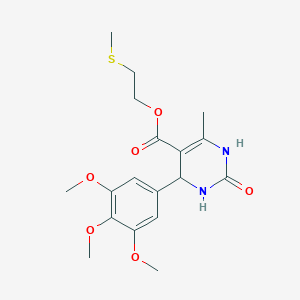
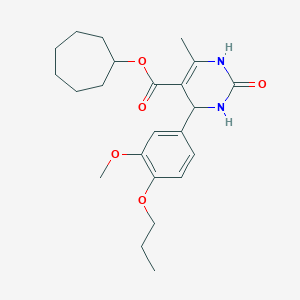

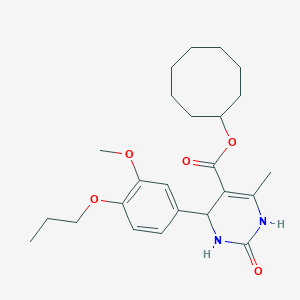
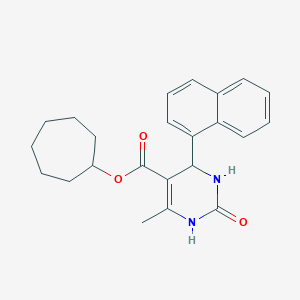
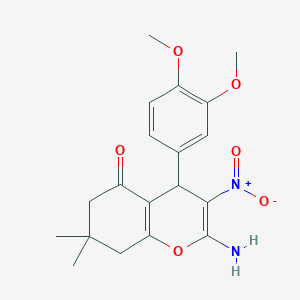
![1-Benzyl-2-(4-methylphenyl)-3-[(1-phenylethylidene)amino]-4-imidazolidinone](/img/structure/B388293.png)
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B388295.png)
![Ethyl 3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B388296.png)
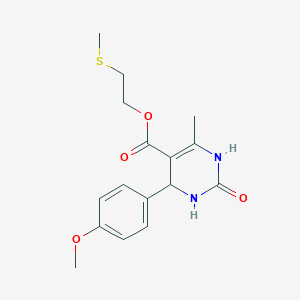
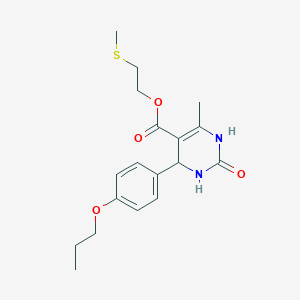
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B388302.png)
